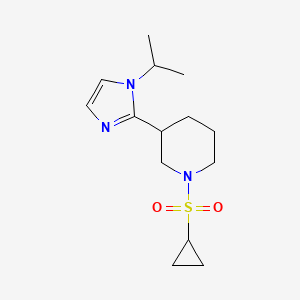
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one, also known as ABMP, is a chemical compound that belongs to the pyranone family. It has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to interact with several cellular pathways involved in DNA replication, inflammation, and oxidative stress. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to inhibit the activity of topoisomerase II, which is involved in the unwinding of DNA during replication. This inhibition leads to DNA damage and cell death, making 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one a potential anticancer agent. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Biochemical and physiological effects:
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been shown to inhibit the formation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one.
Zukünftige Richtungen
There are several future directions for research involving 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one's potential applications in the field of materials science. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been studied for its potential use as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanisms of action of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one involves a multi-step process that includes the reaction of 4-anilino-3-butyryl-2H-pyran-2-one with methyl vinyl ketone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one. The synthesis of 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been optimized to improve yield and reduce the number of steps required.
Wissenschaftliche Forschungsanwendungen
4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication. 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain. In addition, 4-anilino-3-butyryl-6-methyl-2H-pyran-2-one has been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
4-anilino-3-butanoyl-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-7-14(18)15-13(10-11(2)20-16(15)19)17-12-8-5-4-6-9-12/h4-6,8-10,17H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWNUEAFVBJJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-3-butanoyl-6-methylpyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)
![8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5688858.png)
![2-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5688863.png)

![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)
![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)

![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)